Bis(4-fluorophenyl)chlorophosphine
Overview
Description
Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C₁₂H₈ClF₂P. It consists of two phenyl rings, each substituted with a fluorine atom at the para-position, and a phosphorus atom bonded to a chlorine atom. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Phosphorus Trichloride Route: One common method involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenyl magnesium bromide (Grignard reagent) to form this compound.
Direct Halogenation: Another approach is the direct halogenation of Bis(4-fluorophenyl)phosphine using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form Bis(4-fluorophenyl)phosphine oxide.
Reduction: Reduction reactions can convert this compound to Bis(4-fluorophenyl)phosphine.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically employed.
Major Products Formed:
Oxidation: Bis(4-fluorophenyl)phosphine oxide
Reduction: Bis(4-fluorophenyl)phosphine
Substitution: Various phosphine derivatives depending on the nucleophile used
Scientific Research Applications
Bis(4-fluorophenyl)chlorophosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing complex phosphorus-containing compounds.
Biology: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis(4-fluorophenyl)chlorophosphine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of a phosphine oxide. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological molecules or chemical substrates through its phosphorus and fluorine atoms.
Comparison with Similar Compounds
Bis(4-fluorophenyl)phosphine: Similar structure but lacks the chlorine atom.
Bis(4-fluorophenyl)phosphine oxide: Oxidized form of Bis(4-fluorophenyl)phosphine.
Bis(4-fluorophenyl)methanol: Contains a methanol group instead of the phosphorus atom.
Uniqueness: Bis(4-fluorophenyl)chlorophosphine is unique due to its combination of fluorine atoms and the presence of a chlorine atom bonded to phosphorus. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications that other similar compounds cannot fulfill.
Properties
IUPAC Name |
chloro-bis(4-fluorophenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWYPBHSZATST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402631 | |
Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-97-6 | |
Record name | Chlorobis(4-fluorophenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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